3-Nitropyridine, 2-(4-methylphenyl)-

Catalog No.
S8686425
CAS No.
M.F
C12H10N2O2
M. Wt
214.22 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitropyridine, 2-(4-methylphenyl)-

Product Name

3-Nitropyridine, 2-(4-methylphenyl)-

IUPAC Name

2-(4-methylphenyl)-3-nitropyridine

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C12H10N2O2/c1-9-4-6-10(7-5-9)12-11(14(15)16)3-2-8-13-12/h2-8H,1H3

InChI Key

RQQJAMKQXWKJMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-]

3-Nitropyridine, 2-(4-methylphenyl)- is an organic compound characterized by a pyridine ring substituted with a nitro group at the 3-position and a para-methylphenyl group at the 2-position. This compound belongs to the class of nitropyridines, which are known for their diverse chemical reactivity and biological activity. The presence of the nitro group enhances its electrophilicity, making it a valuable intermediate in organic synthesis.

The chemical reactivity of 3-nitropyridine derivatives, including 3-nitropyridine, 2-(4-methylphenyl)-, is significant due to the electron-withdrawing nature of the nitro group. Notable reactions include:

  • Nucleophilic Substitution: The nitro group can be substituted by nucleophiles under various conditions, leading to functionalized derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amino group, yielding amine derivatives that are important in medicinal chemistry.
  • Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to form different derivatives, such as carboxylic acids or nitriles .

Compounds in the nitropyridine family exhibit a range of biological activities. Research indicates that they can interact with various biological targets, including enzymes and receptors. For example, some derivatives have shown potential as antimicrobial agents and in modulating neurochemical pathways. The specific biological activity of 3-nitropyridine, 2-(4-methylphenyl)- has not been extensively studied, but its structural features suggest potential therapeutic applications .

Several synthetic routes have been developed for producing 3-nitropyridine derivatives:

  • Nitration of Pyridines: The direct nitration of pyridine using dinitrogen pentoxide or nitric acid yields nitropyridines. This method allows for regioselective nitration depending on substituents present on the pyridine ring.
  • One-Pot Reactions: Recent studies have introduced efficient one-pot protocols that allow for the derivatization of 3-nitropyridines into more complex structures without isolating intermediates. This method enhances yield and reduces reaction time .
  • Functionalization Techniques: Various functionalization strategies, such as oxidative amination and coupling reactions, have been explored to modify the pyridine ring and introduce additional functional groups .

3-Nitropyridine, 2-(4-methylphenyl)- has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals due to its ability to undergo further chemical transformations.
  • Material Science: Nitropyridines are often used in the development of specialty chemicals and materials with unique properties.
  • Biological Research: Compounds like this are investigated for their potential roles in drug discovery and development due to their diverse biological activities .

Studies on the interaction of nitropyridines with biological molecules reveal that these compounds can bind to enzymes or receptors, influencing their activity. For instance, research has shown that certain nitropyridine derivatives can act as inhibitors or modulators of specific enzymatic pathways. Understanding these interactions is crucial for developing therapeutic agents based on these compounds .

Several compounds share structural similarities with 3-nitropyridine, 2-(4-methylphenyl)-. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-NitropyridinePyridine ring with a nitro group at position 3Base structure for further functionalization
4-Methyl-3-nitropyridineSimilar to 3-nitropyridine but with methyl at position 4Altered electronic properties affecting reactivity
5-Nitro-2-picolinePyridine ring with a nitro group at position 5Different regioselectivity in reactions
Tert-butyl-2-(methylamino)-3-nitropyridine-4-carboxylateContains tert-butyl and methylamino groupsEnhanced solubility and potential for biological activity

The uniqueness of 3-nitropyridine, 2-(4-methylphenyl)- lies in its specific substitution pattern which influences its reactivity and potential biological applications compared to other nitropyridines.

Systematic Nomenclature and Molecular Configuration

The IUPAC name for the compound is 2-(4-methylphenyl)-3-nitropyridine, reflecting the nitro group at position 3 and the 4-methylphenyl substituent at position 2 of the pyridine ring. The molecular formula is C₁₂H₁₀N₂O₂, with a calculated molecular weight of 214.22 g/mol. Comparative analysis with fluoro- and chloro-substituted analogs reveals that the methylphenyl group introduces steric bulk while maintaining planar geometry due to conjugation with the aromatic system.

Table 1: Comparative Properties of Substituted 3-Nitropyridines

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-(4-Methylphenyl)-3-nitropyridineC₁₂H₁₀N₂O₂214.224-Methylphenyl, nitro
2-(3-Fluoro-4-methylphenyl)-3-nitropyridineC₁₂H₉FN₂O₂232.213-Fluoro, 4-methylphenyl, nitro
2-Chloro-4-methyl-3-nitropyridineC₆H₅ClN₂O₂172.57Chloro, methyl, nitro

Spectroscopic Characterization

Infrared (IR) spectroscopy of related nitropyridines shows characteristic nitro group absorptions at 1,516 cm⁻¹ (asymmetric stretching) and 1,340 cm⁻¹ (symmetric stretching), while the methyl C-H stretching appears near 2,926 cm⁻¹. Nuclear magnetic resonance (NMR) data for 2-(3-fluoro-4-methylphenyl)-3-nitropyridine () indicates aromatic proton signals between δ 7.2–8.5 ppm, with methyl groups resonating as singlets near δ 2.4 ppm. These features are consistent with the target compound’s expected spectral profile.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

214.074227566 g/mol

Monoisotopic Mass

214.074227566 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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